ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic derivative featuring dual thiazole rings and a 1,2,4-triazole core. The structure includes:
- Thiazole backbone: A 4-methyl-1,3-thiazole-5-carboxylate ester at the core.
- Acetamido bridge: A sulfanyl-linked acetamido group connecting the thiazole to a triazole ring.
- Triazole substituents: A 4-methyl-4H-1,2,4-triazol-3-yl moiety functionalized with a (2-amino-1,3-thiazol-4-yl)methyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-4-26-13(25)12-8(2)18-15(29-12)20-11(24)7-28-16-22-21-10(23(16)3)5-9-6-27-14(17)19-9/h6H,4-5,7H2,1-3H3,(H2,17,19)(H,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWIZSPZPGWIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-triazole-3-thiol scaffold is synthesized via base-mediated cyclization of N-substituted thiosemicarbazides. Adapting methods from and:
Procedure :
- Thiosemicarbazide Formation : React 2-(2-amino-1,3-thiazol-4-yl)acetaldehyde with thiosemicarbazide in ethanol containing catalytic acetic acid (reflux, 4 h).
- Cyclization : Treat the intermediate thiosemicarbazide with 2 M NaOH under reflux (6 h) to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Characterization :
Alternative Pathway: Mannich Reaction
For higher regioselectivity, a Mannich reaction employing formaldehyde and methylamine generates the 4-methyl-triazole derivative.
Synthesis of Ethyl 2-Amino-4-methyl-1,3-thiazole-5-carboxylate
Hantzsch Thiazole Synthesis
The 2-aminothiazole core is constructed via cyclocondensation of α-bromo ketones with thiourea:
Procedure :
- Bromoacetylation : Treat ethyl acetoacetate with bromine in acetic acid to form ethyl 2-bromoacetoacetate.
- Cyclocondensation : React with thiourea in ethanol (reflux, 8 h) to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
Optimization :
- Solvent : Ethanol (yield: 89%) outperforms acetonitrile (72%).
- Catalyst : Et₃N enhances reaction rate and purity.
Characterization :
Assembly of the Sulfanylacetamido Linker
Bromoacetylation of the Thiazole Carboxylate
Procedure :
Thiol-alkylation with Triazole-3-thiol
Procedure :
- Deprotonation : Stir 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with NaH in DMF (0°C, 30 min).
- Nucleophilic Substitution : Add ethyl 2-bromoacetamido-4-methyl-1,3-thiazole-5-carboxylate and reflux (12 h).
Optimization :
Characterization :
Critical Analysis of Synthetic Routes
Yield and Scalability Comparison
Spectroscopic Validation
- FT-IR : Disappearance of S–H (2574 cm⁻¹) post-alkylation confirms bond formation.
- ¹H NMR : Integration of CH₂ (δ 4.12) and NH₂ (δ 7.25) validates substitution.
Industrial and Environmental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and triazole rings.
Reduction Products: Reduced forms of the compound, potentially leading to the opening of the heterocyclic rings.
Substitution Products: Substituted derivatives at the aminothiazole moiety.
Scientific Research Applications
Ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocyclic Core: The main compound uniquely combines two thiazole rings and a triazole, whereas analogs like and feature single thiazole-triazole pairs. The sulfanyl-acetamido bridge is shared with , but the substituents differ (chlorophenyl vs. amino-thiazolylmethyl), impacting hydrophobicity and target selectivity.
Methyl vs. phenyl: The 4-methyl group on the triazole (main compound) may reduce steric hindrance compared to phenyl-substituted analogs .
Synthetic Pathways :
- Coupling of ethyl 4-methylthiazole-5-carboxylate intermediates with sulfanyl-acetamido precursors .
- Alkylation or nucleophilic substitution to attach the triazole-thiazole moiety .
Physicochemical and Toxicological Considerations
- Solubility: The ethyl carboxylate group enhances hydrophilicity compared to non-ester analogs .
- Stability : Sulfanyl linkages may confer susceptibility to oxidative degradation, necessitating formulation optimization.
- Toxicity: No data available for the main compound, but related triazole-thiazoles require thorough toxicological evaluation .
Biological Activity
Ethyl 2-[2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various thiazole and triazole derivatives. The initial step typically involves the formation of a hydrazide from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Subsequent reactions with carbon disulfide and isothiocyanates yield the desired thiazole derivatives. The synthesis pathway is crucial for ensuring the biological activity of the final product.
Anticancer Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various human cancer cell lines. In one study, a related compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole and triazole moieties have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Studies have also highlighted the ability of such compounds to inhibit key metabolic enzymes. For example, they have been found to inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders like Alzheimer's disease . The inhibition of urease has also been noted, which could be beneficial in treating conditions like peptic ulcers or infections caused by Helicobacter pylori .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells by targeting specific kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compounds may enhance oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells .
- Enzyme Interaction : By binding to active sites on enzymes like AChE or urease, these compounds can effectively inhibit their activity, leading to therapeutic effects in conditions associated with these enzymes.
Data Summary
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Anticancer Activity | IC50 = 4.363 μM | |
| Antimicrobial Activity | Effective against multiple strains | |
| Enzyme Inhibition | AChE inhibition observed |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Anticancer Effects : A study involving a library screening identified a derivative with significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction via ROS generation.
- Antimicrobial Study : In vitro testing showed that a related thiazole derivative exhibited broad-spectrum antimicrobial activity against both Staphylococcus aureus and E. coli.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of temperature, solvent selection, and purification steps. For example:
- Step 1 : Formation of the thiazole-triazole core may require ethanol or dimethylformamide (DMF) as solvents under reflux conditions to stabilize intermediates .
- Step 2 : Sulfanyl-acetamido linkage formation often employs catalysts like EDCI/HOBt for amide coupling, monitored via thin-layer chromatography (TLC) to track progress .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for subsequent biological assays .
Q. Which analytical techniques are most reliable for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and triazole rings, with diagnostic peaks for methyl groups (δ 2.5–3.0 ppm) and ester carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 522.12) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the sulfanyl-acetamido bridge .
Q. How does the compound’s solubility impact experimental design?
The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO), enabling stock solutions for in vitro assays. However, poor aqueous solubility necessitates vehicle controls (e.g., 0.1% Tween-80) in cellular studies .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Molecular docking against targets like fungal CYP51 or bacterial DNA gyrase predicts binding modes. For example, the triazole-thiazole scaffold may occupy hydrophobic pockets, while the sulfanyl group hydrogen-bonds with catalytic residues .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of analogs (e.g., substituents on the triazole ring) correlates logP values with antifungal IC₅₀ data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized Assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Candida albicans may arise from variations in inoculum size or growth media. Repeating assays under CLSI guidelines improves reproducibility .
- Metabolic Stability Tests : Contradictory in vivo vs. in vitro results (e.g., rapid hepatic clearance) necessitate microsomal stability assays to identify metabolically labile groups (e.g., ester hydrolysis) .
Q. How does structural modification of the triazole-thiazole core influence multi-target interactions?
- Case Study : Replacing the 4-methyl group on the triazole with a phenyl ring (as in ’s analog) increases antifungal activity but reduces selectivity, likely due to enhanced hydrophobic interactions with non-target proteins .
- Thiol-Disulfide Exchange : The sulfanyl-acetamido linker’s redox sensitivity (evidenced in ) may enable ROS-triggered drug release in cancer cells, requiring stability studies under physiological pH .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq profiling of treated microbial cultures identifies upregulated stress-response genes (e.g., CYP52 in fungi), suggesting target engagement .
- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity to purified enzymes (e.g., Kd = 1.2 µM for bacterial dihydrofolate reductase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
